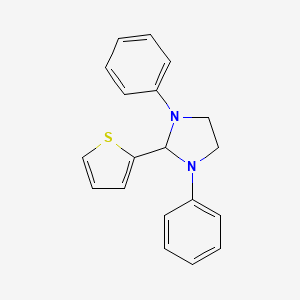
1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine” is a chemical compound with the molecular formula C19H18N2S. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives, including “1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine”, involves various synthetic routes. A practical process has been developed for the synthesis of trisubstituted imidazoles in excellent yields up to 95% from readily available starting materials . In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives have been subjected to various chemical reactions. For instance, the 3-methyl derivative was subjected to electrophilic substitution reactions (bromination, nitration, formylation, acylation, sulfonation) .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine, also known as TPI , is a heterocyclic compound. Its molecular formula is C₁₉H₁₈N₂S , and it has a molecular weight of 306.42 g/mol . The compound features a five-membered imidazole ring with two phenyl groups and a thiophene substituent.
Antibacterial and Antifungal Properties: TPI derivatives have demonstrated antibacterial and antifungal activities . Researchers explore their potential as novel antimicrobial agents.
Anticancer Potential: Investigations suggest that TPI derivatives possess antitumor properties . Researchers study their impact on cancer cell lines and potential mechanisms of action.
Anti-Inflammatory Effects: TPI compounds may modulate inflammatory pathways . Researchers investigate their role in managing inflammatory conditions.
Antioxidant Activity: TPI derivatives exhibit antioxidant properties . Their ability to scavenge free radicals is of interest for health applications.
Antiviral Activity: Some TPI derivatives show antiviral effects . Researchers explore their potential against specific viruses.
Synthetic Routes and Drug Development
Synthetic Strategies: Scientists have developed various synthetic routes to access TPI and its derivatives. These methods involve cyclization reactions and functional group modifications .
Drug Development: TPI derivatives serve as building blocks for drug design. Researchers explore their potential as scaffolds for novel therapeutic agents . Commercially available drugs containing similar 1,3-diazole rings include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .
DNA Binding and Photocleavage
- TPI derivatives have been investigated for their interactions with DNA. For example, a thiophene-containing imidazo-phenanthroline ligand (TIP) showed interesting DNA binding and photocleavage properties . Researchers study these interactions for potential applications in gene therapy or diagnostics.
Mecanismo De Acción
The mechanism of action of imidazole derivatives is broad due to its two nitrogen atoms leading to hydrogen bond creation for improving water solubility properties . The imidazole nucleus has been recognized as an important isostere of amide, thiazole, tetrazole, pyrazole, oxazole, and triazole with an attractive binding site available for interacting with various biomolecules, anions, and cations in biological systems offering potential in imidazole-based drug discovery and developments .
Direcciones Futuras
Imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets . Moreover, it is gaining importance in agrochemicals, solar cell dyes, and functional materials . The process development has good functional group tolerance and substrate flexibility is increasing .
Propiedades
IUPAC Name |
1,3-diphenyl-2-thiophen-2-ylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBAPSLPYJLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)
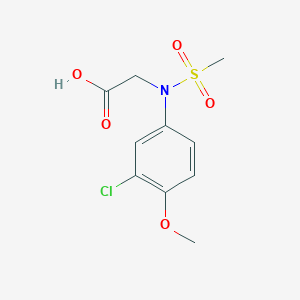
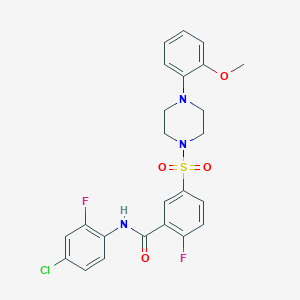
![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
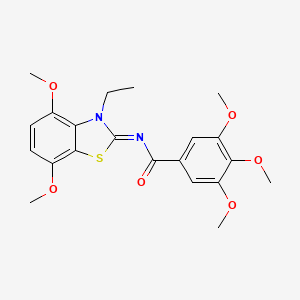
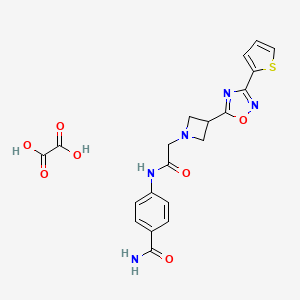
![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)



![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)
